molecular formula C12H13ClO2 B12679240 2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde CAS No. 83763-10-4

2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde

Cat. No.: B12679240
CAS No.: 83763-10-4
M. Wt: 224.68 g/mol
InChI Key: ABWVUAVDXVJZPA-XFXZXTDPSA-N
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Description

2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde is an organic compound with the molecular formula C12H13ClO2 It is known for its unique chemical structure, which includes a chloro group, a methoxy group, and a butyraldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde typically involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloro(4-methoxyphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloro(4-methoxyphenyl)methylene)butanal
  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 2-(4-Chloro-2-methylphenoxy)-acetic acid

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts .

Properties

CAS No.

83763-10-4

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

(2Z)-2-[chloro-(4-methoxyphenyl)methylidene]butanal

InChI

InChI=1S/C12H13ClO2/c1-3-9(8-14)12(13)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3/b12-9-

InChI Key

ABWVUAVDXVJZPA-XFXZXTDPSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)OC)/Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)Cl)C=O

Origin of Product

United States

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